3-(Benzyloxy)-5-chloro-2-ethoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethoxy-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-14-13(8-12(15)9-16-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHLCQXFXIFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682442 | |
| Record name | 3-(Benzyloxy)-5-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-13-6 | |
| Record name | 3-(Benzyloxy)-5-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 3 Benzyloxy 5 Chloro 2 Ethoxypyridine and Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Core
The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqnumberanalytics.com This reactivity is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitrogen atom. stackexchange.comyoutube.com
Reactivity of Halogen (e.g., Chlorine) Substituents toward Nucleophiles
Halogens are common leaving groups in SNAr reactions of pyridines. quimicaorganica.org Their reactivity, however, is not straightforward and can be highly dependent on the reaction conditions and the nature of the nucleophile. In the context of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, the chlorine atom is at the C5 position, which is meta to the ring nitrogen. This position is not as activated toward SNAr as the C2 or C4 positions. youtube.com For a nucleophilic attack to displace the C5-chloro group, harsh reaction conditions might be necessary, or the reaction may proceed through an alternative mechanism like an elimination-addition (benzyne) pathway, although this is less common for highly substituted pyridines. pressbooks.pub
Studies on various halopyridines have shown that the relative reactivity of halogens as leaving groups can vary. For instance, when reacting 2-halopyridines with sulfur nucleophiles, the rate-determining step is often the cleavage of the carbon-halogen bond, leading to a reactivity order of I > Br > Cl > F. sci-hub.se Conversely, with "hard" oxygen nucleophiles like alkoxides, the initial nucleophilic attack is often rate-limiting. sci-hub.se In this scenario, the high electronegativity of fluorine makes the attached carbon more electrophilic, reversing the reactivity trend to F > Cl > Br > I. sci-hub.se
Table 1: Comparative Reactivity of 2-Halopyridines in SNAr Reactions Data derived from studies on analogous 2-halopyridine systems.
| Nucleophile | Reactivity Order | Probable Rate-Determining Step |
| Sulfur Nucleophiles (e.g., PhSNa) | I > Br > Cl > F | C-X Bond Cleavage |
| Oxygen Nucleophiles (e.g., PhCH₂OH) | F > Cl > Br > I | Nucleophilic Attack |
Reactivity of Alkoxy (e.g., Ethoxy) and Benzyloxy Groups in SNAr Processes
Alkoxy and benzyloxy groups can also function as leaving groups in SNAr reactions, particularly when positioned at the activated C2 or C4 positions. sci-hub.sechemrxiv.org Generally, alkoxides are poorer leaving groups than halides. However, in highly activated systems, such as those containing a nitro group, the displacement of an alkoxy group can occur efficiently. chemrxiv.orgresearchgate.net
In this compound, the ethoxy group is situated at the activated C2 position. The combined electron-withdrawing effects of the ring nitrogen and the C5-chloro substituent increase the electrophilicity of the C2 carbon, making the ethoxy group susceptible to displacement by strong nucleophiles. Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that an alkoxy group can be a better leaving group than a chlorine atom under certain conditions, highlighting the nuanced interplay of factors that govern leaving group ability in heteroaromatic SNAr reactions. chemrxiv.org
The benzyloxy group at the C3 position is not on an electronically activated site for SNAr and is therefore significantly less likely to be displaced via a standard addition-elimination mechanism.
Influence of Substituent Effects on SNAr Kinetics and Regioselectivity
The kinetics and regioselectivity of SNAr reactions on polysubstituted pyridines are governed by a combination of electronic and steric effects from all substituents.
Electronic Effects: The primary activating group is the ring nitrogen. The C5-chloro group exerts a deactivating inductive effect (-I) on the ring for electrophilic attack but serves to further activate the ring for nucleophilic attack by withdrawing electron density. The C2-ethoxy and C3-benzyloxy groups are electron-donating by resonance (+R) but electron-withdrawing by induction (-I).
Steric Effects: The regioselectivity of nucleophilic attack can be significantly influenced by the steric bulk of substituents. Research on 3-substituted 2,6-dichloropyridines demonstrated that bulky substituents at the C3 position can sterically hinder attack at the adjacent C2 position, thereby directing the incoming nucleophile to the more accessible C6 position. researchgate.net In the case of this compound, the relatively bulky benzyloxy group at C3 could sterically influence the approach of a nucleophile targeting the C2-ethoxy group.
Solvent Effects: The solvent can also play a crucial role in determining regioselectivity, primarily by differential solvation of the transition states. researchgate.net
For this compound, the most probable site for SNAr is the C2 position due to activation by the ring nitrogen. The primary competition would be between the displacement of the C2-ethoxy group and the C5-chloro group, with the former being electronically favored.
Table 2: Influence of Substituent Position on SNAr Reactivity in Pyridines
| Substituent Position | Electronic Influence on SNAr | Expected Reactivity |
| C2 (ortho) | Activated by N; Stabilizes Meisenheimer intermediate | High |
| C3 (meta) | Not directly activated by N | Low |
| C4 (para) | Activated by N; Stabilizes Meisenheimer intermediate | High |
| C5 (meta) | Not directly activated by N | Low |
Electrophilic Functionalization of the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which is even more strongly deactivated. uoanbar.edu.iq When substitution does occur, it overwhelmingly favors the C3 and C5 positions (meta-directing). quimicaorganica.orgquora.com
Site-Selective C-H Fluorination of Benzyloxy-Substituted Pyridines
While electrophilic substitution on the pyridine ring itself is difficult, functionalization of its substituents is a viable alternative pathway. A notable example is the site-selective fluorination of benzylic C-H bonds. The benzyloxy group of this compound contains a benzylic C(sp³)–H bond that can be a target for radical fluorination.
Protocols using electrophilic fluorinating reagents like Selectfluor® have been developed for the fluorination of aza-heterocycles at the benzylic position. mpg.denih.gov The proposed mechanism involves the formation of a charge-transfer complex between the pyridine nitrogen and Selectfluor®. nih.gov This complex facilitates a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) to generate a carbon-centered radical at the benzylic position, which is then trapped by a fluorine source to yield the fluorinated product. mpg.denih.gov This method allows for the direct and selective introduction of a fluorine atom without affecting the aromatic core.
Other Electrophilic Aromatic Substitution Pathways
For this compound, the positions on the pyridine ring most susceptible to electrophilic attack (C3 and C5) are already occupied. The remaining positions (C4 and C6) are electronically deactivated by the pyridinium nitrogen. The directing effects of the existing substituents (ortho, para-directing OEt, OBn, and Cl groups) are largely overcome by the powerful deactivating effect of the heteroatom.
Therefore, classical electrophilic aromatic substitutions such as nitration, sulfonation, and halogenation on the pyridine ring of this molecule would require extremely harsh conditions and would likely result in low yields, if any. uoanbar.edu.iqyoutube.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridines because the Lewis acid catalyst complexes with the basic nitrogen atom, leading to enhanced deactivation. uoanbar.edu.iqquimicaorganica.org
Reactivity of Ether Linkages (Benzyloxy and Ethoxy)
The this compound molecule features two distinct ether linkages: a benzyloxy group and an ethoxy group. These groups exhibit different reactivities, which can be exploited for selective chemical transformations. The benzyloxy group is particularly susceptible to cleavage through hydrogenolysis, a common method for deprotection in organic synthesis. ambeed.com
The cleavage of the benzyl (B1604629) ether in this compound is a key transformation that yields the corresponding pyridinol, 5-chloro-2-ethoxy-3-hydroxypyridine. This reaction is typically achieved through catalytic hydrogenolysis. ambeed.com The standard procedure involves reacting the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.comjk-sci.com This process cleaves the C-O bond of the benzyl ether, releasing toluene (B28343) as a byproduct and revealing the hydroxyl group on the pyridine ring. youtube.com
The presence of the aromatic chlorine atom introduces a challenge of selectivity, as dehalogenation can compete with debenzylation. nacatsoc.org However, studies on similar substrates containing both a benzyl ether and an aromatic chloride have shown that selective debenzylation can be achieved with high efficiency. nacatsoc.org By carefully selecting the catalyst and controlling reaction conditions, the desired pyridinol product can be obtained in high yield (>99%) while minimizing the formation of the dechlorinated byproduct. nacatsoc.org Alternative hydrogen sources, such as 1,4-cyclohexadiene, can also be used in what is known as catalytic transfer hydrogenation, which can sometimes offer improved selectivity. jk-sci.comorganic-chemistry.org
The resulting 5-chloro-2-ethoxy-3-hydroxypyridine can exist in equilibrium with its tautomeric pyridinone form. The synthesis of related hydroxypyridines, such as 2-chloro-5-hydroxypyridine (B185701) and 5-chloro-2,3-dihydroxypyridine, has been documented through various synthetic routes, often involving diazotization of corresponding aminopyridines or hydrolysis of acetate (B1210297) precursors. google.comchemicalbook.com
Table 1: Representative Conditions for O-Debenzylation
| Reaction Type | Reagents & Catalyst | Solvent | Key Features | Citations |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Ethanol, Methanol, THF | Standard, efficient method for benzyl ether cleavage. | jk-sci.comsigmaaldrich.com |
| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Ethanol | Can limit hydrogen availability, potentially improving selectivity. | jk-sci.comorganic-chemistry.org |
| Selective Hydrogenolysis | H₂, Pd/C (e.g., ESCAT 198) | - | Optimized for selective debenzylation over dehalogenation. | nacatsoc.org |
| Acid Cleavage | Strong acids (e.g., HBr) | - | Limited to acid-insensitive substrates. | youtube.com |
Mechanistic Studies of Hydrogenolysis and Related Cleavage Reactions
The mechanism of palladium-catalyzed hydrogenolysis of benzyl ethers is a well-studied process. jk-sci.com The reaction begins with the oxidative addition of the benzyl ether's C-O bond to the surface of the palladium(0) catalyst, forming a Pd(II) complex. jk-sci.com Subsequently, hydrogen coordinates with the metal center, and a transfer of a hydride facilitates the cleavage, releasing the alcohol (the pyridinol in this case). jk-sci.com The final step is a reductive elimination that expels toluene and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. jk-sci.com
In the context of this compound, the key mechanistic challenge is preventing the concurrent hydrogenolysis of the C-Cl bond. Kinetic studies on similar systems have proposed a sequential reaction pathway where debenzylation occurs first to produce the desired chlorinated alcohol, which can then undergo a slower, subsequent dehalogenation reaction. nacatsoc.org The selectivity is therefore dependent on the relative rates of these two processes, which can be influenced by the choice of catalyst, solvent, and reaction conditions. nacatsoc.org For instance, certain palladium catalysts show high activity for debenzylation with very low rates of subsequent dehalogenation. nacatsoc.org
Other cleavage mechanisms exist, such as using strong acids, but these are generally less mild and chemoselective. organic-chemistry.org Anodic (electrochemical) cleavage of benzyl ethers has also been investigated, proceeding through a different electronic mechanism. acs.org
The pyridinol product, 5-chloro-2-ethoxy-3-hydroxypyridine, possesses a structure analogous to other hydroxypyridines and pyrimidinols known to exhibit radical reactivity. Studies have shown that substituted pyridines can react with radicals, such as the sulphate radical, to form corresponding hydroxypyridine radical adducts. unlp.edu.ar The mechanism is proposed to involve the formation of a sulphate adduct, followed by sulphate elimination and water addition. unlp.edu.ar
Furthermore, N-hydroxypyridine derivatives, particularly N-hydroxypyridine-2-thione, are known to be sources of hydroxyl radicals upon photolysis. nih.gov These radicals can induce damage to biological molecules like DNA. nih.gov The elusive N-hydroxypyridyl radical itself has been generated and studied in the gas phase, where it undergoes dissociation. acs.org Theoretical calculations suggest that hydroxyl radical addition to pyridine occurs preferentially at the C-3 and C-5 positions. acs.org This body of research suggests that the pyridinol derived from this compound could participate in radical reactions, either by reacting with external radical species or by forming radical species itself under appropriate conditions.
Organometallic Reactions and Pyridyne Chemistry
The presence of a chloro substituent on the pyridine ring of analogues like 3-chloro-2-ethoxypyridine (B70323) opens up avenues for powerful organometallic transformations, most notably through the formation of pyridyne intermediates. rsc.org Pyridynes are highly reactive species, analogous to benzynes, that enable the regioselective introduction of two new functional groups in a single sequence. rsc.orgwikipedia.org
A detailed study demonstrated a regioselective 3,4-difunctionalization of 3-chloro-2-ethoxypyridine. rsc.orgresearchgate.net The process begins with a regioselective lithiation at the 4-position using n-butyllithium (n-BuLi) at low temperatures. This is followed by a transmetalation with a Grignard reagent (RMgX). Upon heating, this intermediate eliminates the chloro and magnesio groups to generate a transient 3,4-pyridyne. The Grignard reagent moiety that was introduced then adds regioselectively to the 4-position of the pyridyne. The resulting 3-pyridylmagnesium species can be trapped with a variety of electrophiles (E+), leading to the formation of highly substituted 2,3,4-trisubstituted pyridines. rsc.org This method has been successfully adapted to a continuous flow setup, which allows for better control over the highly reactive intermediates. rsc.org
This chemistry highlights the utility of the chloro-substituent not as a stable feature, but as a leaving group to facilitate the formation of a reactive pyridyne intermediate, enabling complex molecular construction. rsc.org
Table 2: Examples of 3,4-Difunctionalization of 3-Chloro-2-ethoxypyridine via a Pyridyne Intermediate
| Grignard Reagent (RMgX) | Electrophile (E+) | Final Product Structure (at positions 3 and 4) | Overall Yield | Citation |
|---|---|---|---|---|
| 4-MeO-C₆H₄MgBr | TMSCl | 3-TMS, 4-(4-MeO-C₆H₄) | 53% | rsc.org |
| 4-F-C₆H₄MgBr | I₂ | 3-I, 4-(4-F-C₆H₄) | 68% | rsc.org |
| PhMgBr | Allyl Bromide | 3-Allyl, 4-Ph | 55% | rsc.org |
| i-PrMgCl·LiCl | I₂ | 3-I, 4-i-Pr | 66% | rsc.org |
| 4-MeO-C₆H₄MgBr | DMF | 3-CHO, 4-(4-MeO-C₆H₄) | 65% | rsc.org |
(Based on data for the analogue 3-chloro-2-ethoxypyridine) rsc.org
Cascade and Electron Transfer Reactions in Pyridine Functionalization
The functionalization of the pyridine core in molecules like this compound is part of a broad and active area of chemical research. Modern synthetic methods often employ cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.netacs.orgacs.org
One such strategy involves a dearomatization-rearomatization cascade. researchgate.net In this approach, the pyridine ring reacts to form a non-aromatic dihydropyridine (B1217469) intermediate, which is more nucleophilic. This intermediate can then react with electrophiles or radicals, followed by a rearomatization step to yield the C3-functionalized pyridine. researchgate.net Other cascade processes for synthesizing functionalized pyridines include tandem Pummerer-type rearrangements coupled with aza-Prins cyclization and copper-catalyzed one-pot reactions of ketones with enamines. acs.orgnih.gov
Electron transfer processes are also fundamental to many pyridine functionalization reactions. Pyridine can act as a proton acceptor in concerted proton-electron transfer (CPET) reactions, a key step in many oxidative processes. rsc.orgresearchgate.net The nitrogen atom can also be oxidized to a pyridine N-oxide, which alters the ring's reactivity. wikipedia.org Electron transfer from radicals to pyridine N-oxides has been studied as a mechanism for their reduction. acs.org More recently, energy-transfer catalysis under visible light has been used to facilitate novel rearrangements and functionalizations of the pyridine ring, expanding the toolkit for modifying these important heterocyclic structures. chinesechemsoc.org These advanced strategies provide powerful alternatives for the synthesis and modification of complex pyridine derivatives.
Application As a Synthetic Intermediate for Complex Molecules
Role of Pyridine (B92270) Building Blocks in Heterocycle Synthesis
Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry and materials science. nih.govnih.gov As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine is an isostere of benzene (B151609), but with distinct chemical properties that make it a "privileged scaffold" in drug design. nih.govnih.gov The nitrogen atom acts as a hydrogen bond acceptor, enhances solubility, and provides a site for metabolic interactions, which can significantly improve the pharmacokinetic properties of a drug candidate. enpress-publisher.comnih.gov
The pyridine ring is a core component in a vast number of natural products, including vitamins like niacin and pyridoxine, as well as numerous alkaloids. researchgate.netlifechemicals.com Its presence is also extensive in synthetic pharmaceuticals, with pyridine-based structures leading to drugs with a wide range of therapeutic applications, such as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govdovepress.comresearchgate.net
The versatility of the pyridine scaffold stems from its chemical reactivity. The ring is susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom. nih.govnih.gov Conversely, electrophilic substitution typically occurs at the C3 position. nih.gov This predictable reactivity allows chemists to readily introduce a variety of functional groups, creating large libraries of compounds for biological screening. nih.gov Substituted pyridines like 3-(Benzyloxy)-5-chloro-2-ethoxypyridine are therefore highly valuable as starting materials, providing a pre-functionalized core that can be systematically elaborated into more complex heterocyclic systems. wisdomlib.org
Construction of Fused Heterocyclic Ring Systems Incorporating Pyridine Moieties
The synthesis of fused heterocyclic systems is a cornerstone of drug discovery, as these rigid, three-dimensional structures can present functionalities in precise orientations to interact with biological targets. Polysubstituted pyridines are key precursors for building these complex scaffolds. While specific examples detailing the use of this compound in the construction of fused rings are not extensively documented in public literature, its structure is well-suited for established synthetic strategies.
One common approach involves intramolecular cyclization reactions. For instance, the chloro group at the C5 position can be substituted with a nucleophile that is tethered to another substituent on the pyridine ring, leading to the formation of a new ring. Alternatively, the chloro and a neighboring position can be functionalized via cross-coupling reactions to introduce groups that can subsequently undergo a ring-closing reaction.
A powerful method for creating fused systems is through transition-metal-catalyzed cross-coupling followed by cyclization. The table below illustrates potential reaction pathways applicable to a chloropyridine core for introducing functionalities that could facilitate subsequent ring fusion.
| Reaction Type | Reagent/Catalyst System | Potential Functionality Introduced | Resulting Fused System (Example) |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group with ortho-functionalization (e.g., -NH2, -OH) | Pyrido[b]indoles, Benzofuro[b]pyridines |
| Buchwald-Hartwig Amination | Amine / Pd or Cu catalyst | Amino group for subsequent condensation | Imidazo[4,5-b]pyridines, Pyrido[2,3-b]pyrazines |
| Sonogashira Coupling | Terminal alkyne / Pd and Cu catalysts | Alkynyl group for cyclization | Furo[3,2-b]pyridines, Thieno[3,2-b]pyridines |
| Stille Coupling | Organostannane / Pd catalyst | Vinyl or aryl group for Diels-Alder or other cycloadditions | Quinolines, Isoquinolines |
These strategies enable the assembly of diverse fused heterocyclic systems, leveraging the reactivity of the pre-installed chloro handle on the pyridine scaffold. whiterose.ac.uknih.gov
Strategies for Late-Stage Diversification and Functionalization of Advanced Scaffolds
Late-stage functionalization (LSF) is a critical strategy in modern medicinal chemistry. It involves modifying a complex, drug-like molecule in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. acs.orgresearchgate.net The multiple functional handles on this compound make it an ideal starting point for synthetic routes that incorporate LSF.
The distinct reactivity of each substituent allows for selective modification:
C5-Chloro Group : This is the most versatile position for LSF. The chloro atom serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino groups at a late stage of the synthesis. berkeley.edu
C3-Benzyloxy Group : The benzyl (B1604629) ether can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask a hydroxyl group. This newly revealed phenol can then be subjected to a variety of functionalization reactions, such as etherification, esterification, or conversion to a triflate for further cross-coupling.
C2-Ethoxy Group : While the ethoxy group is generally more stable, it can potentially be cleaved under harsh acidic conditions to reveal a pyridone scaffold, dramatically altering the properties of the molecule. More subtly, it exerts a significant electronic and steric influence on the reactivity of the adjacent positions.
This orthogonal reactivity is summarized in the table below.
| Position | Functional Group | Potential LSF Reaction | Introduced Moiety |
| C5 | Chloro | Suzuki Coupling | Aryl/Heteroaryl |
| C5 | Chloro | Buchwald-Hartwig Amination | Substituted Amine |
| C3 | Benzyloxy | Debenzylation -> Etherification | Alkoxy/Aryloxy |
| C3 | Benzyloxy | Debenzylation -> O-Arylation | Aryloxy |
This multi-faceted approach allows chemists to systematically and efficiently explore the chemical space around a core scaffold derived from this compound. nih.gov
Contributions to Scaffold Design for Chemical Probes and Modulators
Chemical probes and modulators are essential tools for dissecting biological pathways and validating new drug targets. The design of these molecules requires a scaffold that can be precisely functionalized to optimize potency, selectivity, and cell permeability. The substituted pyridine core is frequently employed for this purpose due to its favorable physicochemical properties and synthetic tractability. mountainscholar.org
The this compound scaffold offers several advantages for designing chemical probes:
Vector for Functionalization : The C5-chloro position provides a clear vector for attaching reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins, without significantly altering the core binding motif.
Modulation of Properties : The C3 and C2 substituents can be varied to fine-tune the molecule's electronics, lipophilicity, and steric profile. For example, replacing the benzyloxy group with other ethers or esters can modulate the molecule's interaction with a protein binding pocket and affect its solubility and cell permeability. nih.gov
Privileged Substructure : The pyridine core itself is a well-established pharmacophore that can mimic the interactions of other aromatic systems while offering improved properties. nih.govdovepress.com
While specific probes built from this compound are not widely reported, its utility can be inferred from studies on similarly substituted pyridine derivatives used in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted agents. rsc.org The systematic exploration of substitutions at the C3, C5, and even C4 and C6 positions allows for the development of highly potent and selective chemical tools to investigate complex biological systems.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental for determining the ground-state molecular and electronic structure of a molecule. Methods like Density Functional Theory (DFT) are employed to calculate optimized geometries, bond lengths, bond angles, and electronic properties. For 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, these calculations reveal the influence of the electron-donating ethoxy and benzyloxy groups and the electron-withdrawing chloro substituent on the pyridine (B92270) ring's geometry and electron distribution.
The calculated properties provide a quantitative picture of the molecule's steric and electronic features. For instance, the charge distribution indicates the most electron-rich and electron-deficient sites, which is crucial for predicting reactivity.
Table 1: Illustrative Calculated Molecular Properties for this compound (Note: The following data is illustrative and based on typical values for similar structures, calculated at the B3LYP/6-31G(d) level of theory.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C2-O(ethoxy) | 1.358 |
| C5-Cl | 1.745 |
| C3-O(benzyloxy) | 1.365 |
| Bond Angles (°) | |
| C2-N1-C6 | 117.5 |
| C4-C5-Cl | 119.2 |
| Mulliken Atomic Charges (e) | |
| N1 | -0.55 |
| C2 | +0.30 |
| C4 | -0.25 |
| C5 | +0.10 |
| Cl | -0.15 |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about the energies of reactants, products, intermediates, and transition states.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. quimicaorganica.org Pyridines with leaving groups at the 2- and 4-positions are particularly reactive because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. vaia.comyoutube.com In this compound, the chlorine atom at C5 and the ethoxy group at C2 are potential leaving groups.
DFT calculations can be used to model the SNAr mechanism. This involves locating the transition state for the nucleophilic attack and the subsequent departure of the leaving group. The Gibbs free energy of activation (ΔG‡) can be calculated to predict the reaction rate and determine the preferred site of substitution. Studies on similar halo-pyridines show that the reaction proceeds via a stepwise addition-elimination pathway. youtube.comnih.govnih.gov For the target molecule, DFT could clarify whether a nucleophile would preferentially displace the chloro or the ethoxy group and under what conditions.
Pyridyl radicals are important intermediates in many synthetic transformations. nih.gov These radicals can be generated via photoredox catalysis or other methods, and their subsequent reactions, such as addition to olefins, allow for diverse C-C bond formations. nih.gov DFT is a crucial tool for studying these radical processes. It can be used to calculate the stability of different potential pyridyl radicals that could be formed from this compound.
Computational analysis can map out the potential energy surface for radical addition reactions, identifying the transition states and intermediates. psu.edu This helps in understanding the regioselectivity and stereoselectivity of the reaction. For instance, DFT calculations can determine whether a radical addition is more likely to occur at the C4 or C6 position of the pyridine ring. nih.gov
The formation of an electron donor-acceptor (EDA) complex between an electron-rich donor molecule and an electron-poor acceptor molecule can lead to new, photo-activatable reaction pathways. acs.org These complexes can be triggered by visible light to initiate single-electron transfer (SET) events, leading to radical-based functionalization without the need for an external photocatalyst. rsc.orgresearchgate.net
DFT studies are instrumental in understanding and predicting EDA complex formation. rsc.org Calculations can determine the geometry and stability of the EDA complex formed between a substituted pyridine and a reaction partner. For this compound, its electronic nature would determine its role. The electron-donating benzyloxy and ethoxy groups might allow it to act as the donor component, while the pyridine ring itself can act as an acceptor, especially when protonated or activated. nih.gov DFT can model the intra-complex SET process and the subsequent reaction cascade. rsc.org
Prediction of Regioselectivity and Stereoselectivity in Pyridine Transformations
Predicting the outcome of reactions on a multi-functionalized ring like this compound is a significant challenge. Computational tools, ranging from DFT-based models to machine learning (ML) algorithms, are increasingly used to predict regioselectivity and stereoselectivity. rsc.orgrsc.org
For regioselectivity, DFT calculations of local reactivity descriptors (like Fukui functions or local softness) can indicate the most reactive sites for electrophilic, nucleophilic, or radical attack. nih.gov Furthermore, comparing the activation barriers for reaction at different positions provides a more robust prediction. researchgate.net Machine learning models trained on large datasets of known reactions can also predict the major regioisomer with high accuracy, often using calculated molecular features as inputs. rsc.orgresearchgate.net
Predicting stereoselectivity often involves detailed analysis of the transition state geometries leading to different stereoisomers. arxiv.org The energy difference between these competing transition states determines the enantiomeric or diastereomeric excess. For reactions involving the chiral center that could be created from the benzyloxy group, such analyses would be critical.
Conformational Analysis and Molecular Dynamics Simulations of Pyridine Derivatives
The presence of flexible substituents, such as the ethoxy and benzyloxy groups in this compound, means the molecule can exist in multiple conformations. The relative orientation of these groups can significantly impact the molecule's reactivity and its ability to interact with other molecules.
Conformational analysis, typically performed using molecular mechanics or DFT, is used to identify the stable low-energy conformations (rotamers) of the molecule. Molecular dynamics (MD) simulations can provide a more dynamic picture, simulating the movement of the atoms over time at a given temperature. nih.gov This allows for the exploration of the conformational landscape and the calculation of the relative populations of different conformers. Understanding the preferred conformation is essential for accurately modeling reaction mechanisms and predicting selectivity.
Table 2: Illustrative Conformational Analysis of the C2-C3-O-CH₂ Torsion in this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Conformer | Dihedral Angle (C2-C3-O-CH₂) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Anti-periplanar) | ~180 | 0.00 | 75.5 |
| 2 (Syn-periplanar) | ~0 | 2.50 | 1.5 |
| 3 (Gauche) | ~60 | 0.85 | 11.5 |
| 4 (Gauche) | ~-60 | 0.85 | 11.5 |
Structure Property Relationships and Chemical Design Principles for Pyridine Analogues
Design Considerations for Substituted Pyridine (B92270) Scaffolds in Chemical Space Exploration
The pyridine ring is a privileged scaffold in drug discovery, frequently appearing in FDA-approved pharmaceuticals. nih.govnih.govdovepress.com Its utility stems from several key attributes that medicinal chemists leverage during the design process. The nitrogen atom in the ring enhances physicochemical properties by improving aqueous solubility and metabolic stability. nih.govnih.gov It also acts as a hydrogen bond acceptor, which can be crucial for binding to biological targets like enzymes and receptors. nih.govsemanticscholar.org
When exploring chemical space, the pyridine nucleus is considered a versatile template that allows for extensive and easy functionalization, encouraging broad chemical diversity. nih.govnih.gov The replacement of a phenyl ring with a pyridine ring, a concept known as a "phenyl–pyridyl switch," can alter a molecule's properties to improve its pharmaceutical profile. pharmablock.com This is because the pyridine ring is more polar and has a lower chemical hardness than benzene (B151609), indicating greater flexibility for interactions within a receptor's binding site. nih.gov The substitution pattern on the ring is a critical design element. For a molecule like 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, the placement of benzyloxy, chloro, and ethoxy groups is not random but is intended to fine-tune the molecule's steric and electronic profile for a specific application, potentially as a building block for protein degraders.
Synthetic Accessibility and Diversification Strategies for Pyridine Derivatives
The ability to synthesize and diversify substituted pyridines is crucial for their application. A variety of synthetic methodologies have been developed, ranging from classic condensation reactions to modern metal-catalyzed processes. acs.orgnih.govthieme-connect.com The construction of polysubstituted pyridines, such as the title compound, often requires multi-step sequences or sophisticated one-pot strategies. acs.orgthieme-connect.com
Common synthetic strategies for the pyridine core include:
De Novo Construction: Building the ring from acyclic precursors. This includes multicomponent reactions and cycloaddition/cycloreversion sequences, which can provide access to highly substituted patterns that are otherwise difficult to achieve. acs.orgnih.govacs.org
C-H Functionalization: This modern approach allows for the direct modification of an existing pyridine ring, offering an atom-economical way to introduce new functional groups. nih.govbeilstein-journals.orgresearchgate.net Transition-metal catalysis is often employed to achieve regioselectivity, targeting positions that are not easily accessible through classical methods. nih.govbeilstein-journals.org
Cross-Coupling Reactions: Pre-functionalized pyridines (e.g., halopyridines) can be diversified using transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
For a molecule like this compound, a plausible synthetic route could involve constructing a substituted pyridine core followed by the introduction of the benzyloxy and ethoxy groups via nucleophilic substitution on a suitably activated precursor. Diversification could be achieved by modifying the benzyl (B1604629) or ethyl groups or by using the chloro substituent as a handle for cross-coupling reactions. The development of efficient synthetic routes is a key focus, enabling rapid access to libraries of analogues for screening in research applications. iipseries.org
Influence of Substituents on Electronic Properties and Reactivity of the Pyridine Ring
The inherent electronic nature of the pyridine ring is electron-deficient due to the electronegative nitrogen atom. pharmablock.combeilstein-journals.orgstudy.com This makes the ring generally less reactive toward electrophilic aromatic substitution (which typically requires harsh conditions) and more susceptible to nucleophilic attack, especially at the C2 and C4 positions. researchgate.netmdpi.comwikipedia.org Substituents dramatically modulate this reactivity.
In this compound, the electronic effects are complex:
Ring Nitrogen: Strongly electron-withdrawing through induction, deactivating the ring towards electrophiles.
3-Benzyloxy Group (-OBn): Similar to the ethoxy group, it is electron-donating by resonance and weakly withdrawing by induction. Studies have shown the -OBn group can exhibit both donating and withdrawing characteristics depending on the experimental context. nih.govsemanticscholar.org
| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Alkoxy (-OR) | Activating | Electron-withdrawing | Strongly electron-donating | Increase |
| Halogen (-Cl, -Br) | Deactivating | Strongly electron-withdrawing | Weakly electron-donating | Decrease |
| Amino (-NH2) | Strongly Activating | Electron-withdrawing | Strongly electron-donating | Increase |
| Nitro (-NO2) | Strongly Deactivating | Electron-withdrawing | Electron-withdrawing | Strongly Decrease |
Molecular Design Approaches for Modulating Chemical Interactions
The design of pyridine analogues for specific applications, such as inhibiting an enzyme or acting as a catalyst, involves tailoring the molecule to achieve precise interactions with its target. nih.govnih.gov This is accomplished by strategically placing substituents to control properties like lipophilicity, hydrogen bonding capability, and electronic distribution. nih.govfrontiersin.org
For instance, in designing a kinase inhibitor, the pyridine core might serve as a scaffold that correctly orients functional groups to interact with the ATP-binding site. nih.gov The nitrogen atom can form a critical hydrogen bond with the kinase hinge region. frontiersin.org The substituents, like the benzyloxy and ethoxy groups in the title compound, can be designed to occupy specific hydrophobic pockets within the binding site, thereby increasing affinity and selectivity.
Molecular modeling and docking studies are essential tools in this process. nih.govnih.gov They allow chemists to visualize how a designed molecule fits into a target's active site and to predict the impact of structural modifications. nih.gov For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and improve solubility, while adding a bulky group like benzyloxy can provide steric hindrance or favorable hydrophobic interactions. nih.govnih.gov This rational, structure-based design approach accelerates the development of potent and selective molecules. nih.gov
Development of Novel Pyridine-Based Chemotypes for Research Applications
The versatility of the pyridine scaffold continues to drive the development of new chemotypes for a wide range of research applications, from medicine to agriculture. researchgate.netresearchgate.net By fusing the pyridine ring with other heterocyclic systems, novel scaffolds with unique three-dimensional shapes and biological activities can be created. nih.govresearchgate.net Examples include imidazopyridines and pyrido[2,3-d]pyrimidines, which have shown promise as anticancer and anti-inflammatory agents. nih.govresearchgate.net
The creation of molecular hybrids is another powerful strategy. For example, linking a pyridine moiety to a thiazole has been explored for the development of new anticancer agents. mdpi.com These hybrid molecules can interact with multiple biological targets or combine the favorable properties of each constituent scaffold.
The ongoing innovation in synthetic chemistry, particularly in C-H functionalization, enables late-stage diversification of complex pyridine-containing molecules. beilstein-journals.orgnih.govacs.org This allows chemists to rapidly generate analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of desired properties. nih.gov The development of pyridine-based macrocycles and other complex architectures is also expanding the accessible chemical space for new discoveries. acs.org
Q & A
Q. What are the common synthetic routes for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis often involves nucleophilic substitution reactions on the pyridine ring. For example, the chloro group at position 5 can be introduced via chlorination of a precursor, while benzyloxy and ethoxy groups are typically added using benzyl alcohol or ethanol derivatives under basic conditions (e.g., potassium carbonate). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to enhance reaction efficiency . Example Protocol :
- React 3-hydroxy-5-chloro-2-ethoxypyridine with benzyl bromide in DMF using K₂CO₃ as a base.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm yield and purity using HPLC or GC-MS.
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituent positions (e.g., benzyloxy protons at δ 4.5–5.0 ppm, ethoxy protons at δ 1.3–1.5 ppm) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₃ClNO₂).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reactivity data observed for this compound under varying solvent conditions?
- Methodological Answer : Contradictions often arise from solvent polarity effects. For example:
- In polar aprotic solvents (DMF, DMSO), nucleophilic substitution at the chloro position proceeds faster due to stabilized transition states.
- In protic solvents (ethanol, water), hydrogen bonding may deactivate the substrate, reducing reactivity.
Resolution Strategy : - Conduct kinetic studies in controlled solvent systems.
- Use computational chemistry (DFT calculations) to model solvent-substrate interactions .
Q. How can researchers design experiments to evaluate the biological activity of this compound while addressing potential off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents at positions 2 and 5) to identify critical functional groups. Compare activity profiles using in vitro assays (e.g., enzyme inhibition or cell viability tests) .
- Off-Target Screening : Use high-throughput screening (HTS) against a panel of receptors/enzymes to assess selectivity.
- Control Experiments : Include negative controls (e.g., pyridine derivatives lacking substituents) to isolate specific effects.
Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Disordered benzyloxy or ethoxy groups, twinning in crystals, and weak diffraction due to low crystal quality.
- Solutions :
- Use SHELXD for phase determination and SHELXL for refinement, leveraging its robust algorithms for handling partial occupancy and twinning .
- Optimize crystal growth via vapor diffusion with mixed solvents (e.g., chloroform/methanol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
